molecular formula C8H14N2O4S B14293494 1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid CAS No. 125185-59-3

1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid

Cat. No.: B14293494
CAS No.: 125185-59-3
M. Wt: 234.28 g/mol
InChI Key: DLPWZHXPVXGLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[222]octane-4-carbonitrile; sulfuric acid is a compound that combines the bicyclic structure of 1-azabicyclo[222]octane-4-carbonitrile with sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octane-4-carbonitrile can be synthesized through a series of chemical reactions involving the formation of the bicyclic structure and the introduction of the carbonitrile group. The synthesis typically involves the use of starting materials such as quinuclidine and cyanogen bromide. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1-azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bicyclic structure allows for unique interactions with other molecules, making it a versatile reagent in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid is unique due to its combination of the bicyclic structure with the sulfuric acid component, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

CAS No.

125185-59-3

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid

InChI

InChI=1S/C8H12N2.H2O4S/c9-7-8-1-4-10(5-2-8)6-3-8;1-5(2,3)4/h1-6H2;(H2,1,2,3,4)

InChI Key

DLPWZHXPVXGLBC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(CC2)C#N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.